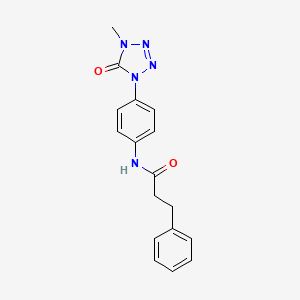

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide

Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide is a synthetic organic compound featuring a phenylpropanamide backbone substituted with a tetrazole ring at the para position of the phenyl group. The tetrazole moiety is further modified with a methyl group and a ketone oxygen at the 4- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Crystallographic analysis tools like SHELX and computational methods such as Multiwfn could be employed to elucidate its 3D structure and electronic properties.

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-21-17(24)22(20-19-21)15-10-8-14(9-11-15)18-16(23)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRSKDCAUKEDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl and propanamide groups can interact with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s tetrazole-oxo group may complicate synthesis due to steric hindrance or sensitivity to reaction conditions, as seen in lower yields of analogous compounds .

- Spectroscopic Signatures : The 1H-NMR spectrum would show characteristic amide NH (~8–10 ppm) and tetrazole NH (~12–14 ppm) signals, with aromatic protons in the 6.5–8.0 ppm range .

- The oxo group could modulate target binding compared to non-oxo analogs .

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-phenylpropanamide is a complex organic compound with a unique structural configuration that includes a benzamide moiety linked to a tetrazole derivative. This compound has garnered interest in the field of pharmaceutical research due to its potential biological activities, although comprehensive studies on its specific mechanisms and effects are still limited.

Structural Characteristics

The molecular formula of this compound is . The structure features:

- A tetrazole ring known for diverse biological activities.

- A benzamide group that enhances its interaction potential with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the tetrazole ring through cyclization reactions.

- Coupling reactions to attach the phenyl and propanamide groups.

These methods ensure that the desired compound is synthesized efficiently while maintaining structural integrity .

Biological Activity

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. Although specific studies on this compound are scarce, related tetrazole compounds have shown promising results in multiple biological assays.

Potential Therapeutic Applications

- Antimicrobial Activity : Similar compounds have exhibited antibacterial and antifungal properties, suggesting that this compound may also possess these activities.

- Anti-inflammatory Effects : The presence of the benzamide moiety may contribute to anti-inflammatory effects observed in structurally similar compounds.

- Anticancer Properties : Some tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for this compound in cancer therapy.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that:

- It may interact with specific enzymes or receptors, modulating their activity.

- The tetrazole ring could facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be informative:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(5-phenyltetrazol) | Structure | Analgesic, Antagonist |

| N-(4-methyl-tetrazole) | Structure | Antimicrobial, Anticancer |

| Benzamide derivatives | Structure | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.